4-[2-(3-Nitrophenyl)ethyl]morpholine
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Overview
Description
4-[2-(3-Nitrophenyl)ethyl]morpholine is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This particular compound is characterized by the presence of a nitrophenyl group attached to the ethyl side chain of the morpholine ring. The nitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Nitrophenyl)ethyl]morpholine typically involves the reaction of morpholine with 3-nitrophenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(3-Nitrophenyl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[2-(3-Nitrophenyl)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3-Nitrophenyl)ethyl]morpholine is largely dependent on its chemical structure. The nitrophenyl group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-Ethylmorpholine: Similar structure but lacks the nitrophenyl group.
4-(4-Nitrophenyl)morpholine: Contains a nitrophenyl group but differs in the position of the substituent.
N-Ethylmorpholine: Similar to 4-ethylmorpholine but with a different substitution pattern.
Uniqueness: 4-[2-(3-Nitrophenyl)ethyl]morpholine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-[2-(3-nitrophenyl)ethyl]morpholine |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)12-3-1-2-11(10-12)4-5-13-6-8-17-9-7-13/h1-3,10H,4-9H2 |
InChI Key |
VXEWASGHIWSSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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